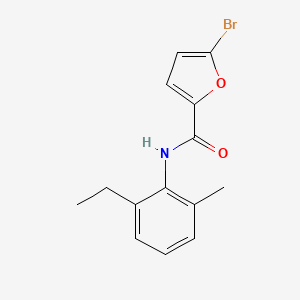
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine, also known as MDMQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MDMQ is a quinoline derivative that has been synthesized using different methods. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied to understand its potential applications.
作用機序
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine's mechanism of action is not well understood. However, studies have suggested that the compound may interact with various cellular targets, including enzymes, receptors, and ion channels. N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. The compound has also been shown to interact with various receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel and the NMDA receptor.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters. N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has also been shown to modulate the activity of various neurotransmitter receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to modulate the activity of various ion channels, including the voltage-gated sodium channel and the NMDA receptor.
実験室実験の利点と制限
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has several advantages and limitations for lab experiments. The compound has high solubility in organic solvents, making it easy to dissolve in various solutions. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has high stability, making it suitable for long-term storage. However, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has low water solubility, which can limit its use in aqueous solutions. Additionally, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has low bioavailability, which can limit its use in vivo.
将来の方向性
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has several potential future directions for research. One potential direction is to study the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is to study the compound's potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. Additionally, future research could focus on developing new synthesis methods for N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine to improve its solubility and bioavailability.
合成法
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the reaction of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the reaction of an aminoaryl ketone with an aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the reaction of an aniline with a ketone or aldehyde in the presence of an oxidizing agent and an acid catalyst.
科学的研究の応用
N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. In neuroscience, N-(4-methoxyphenyl)-3,7-dimethyl-2-quinolinamine has been studied for its potential as a neuroprotective agent and as a tool for studying the mechanisms of neuronal signaling.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-4-5-14-11-13(2)18(20-17(14)10-12)19-15-6-8-16(21-3)9-7-15/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFUSWJUJMIJLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-3,7-dimethylquinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)
![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)

![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)



![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)
